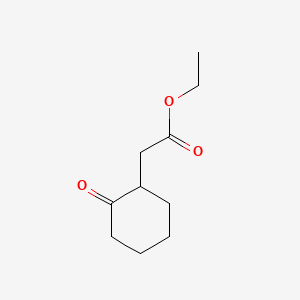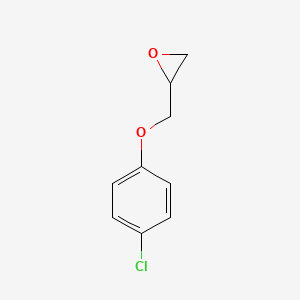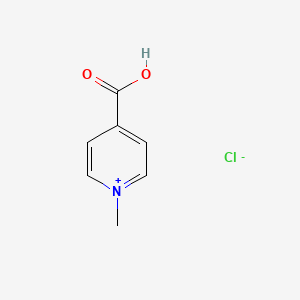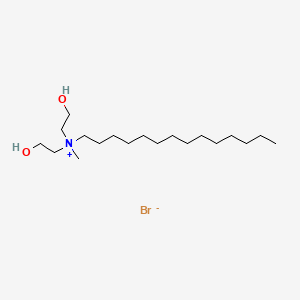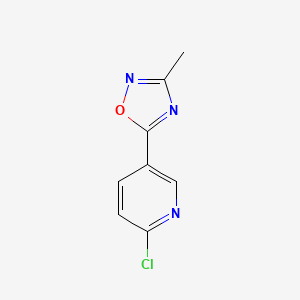
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, also known as CMP, is a heterocyclic compound that is commonly used in scientific research. It is a part of the oxadiazole family, which is known for its ability to form a variety of compounds with diverse properties. CMP is a versatile compound that can be used in synthesis, as a catalyst, and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- The chemical compound 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is used in various synthesis processes to create derivatives with potential biological activities. For instance, Ponticello et al. (1980) described a synthesis method for related chloro-oxadiazolylpyridines, highlighting their potential as bioisosteres in antihypertensive activity studies (Ponticello et al., 1980).
- Karpina et al. (2019) developed a method for synthesizing acetamides with an oxadiazol cycle, starting from chloropyridine-carboxylic acids, contributing to the development of functionalized triazolopyridine derivatives (Karpina et al., 2019).
Antibacterial Applications
- Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives containing 2-chloro-5-methylene pyridine, which exhibited significant antibacterial activities against Xanthomonas oryzae pv. oryzae, a bacterial pathogen (Song et al., 2017).
Anticancer Research
- Maftei et al. (2016) investigated the in vitro anti-cancer activity of compounds derived from 1,2,4-oxadiazole and pyridine, showing potential in cancer treatment (Maftei et al., 2016).
- Zhang et al. (2005) identified certain oxadiazole derivatives as apoptosis inducers, with implications for cancer treatment (Zhang et al., 2005).
Coordination Polymers and Optical Properties
- Ding et al. (2017) synthesized coordination polymers using isomeric oxadiazol-pyridine ligands, showing significant potential in luminescence sensing of anionic pollutants (Ding et al., 2017).
- Ge et al. (2014) explored the synthesis and fluorescence characteristics of oxadiazole derivatives, contributing to the understanding of their optical properties (Ge et al., 2014).
properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDUANSVWZDGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649211 |
Source


|
| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-62-1 |
Source


|
| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

